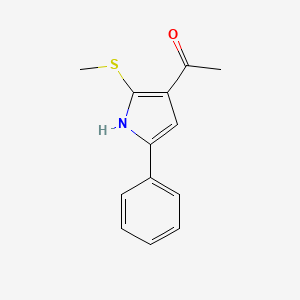

3-Acetyl-2-methylthio-5-phenylpyrrole

Description

Properties

Molecular Formula |

C13H13NOS |

|---|---|

Molecular Weight |

231.32 g/mol |

IUPAC Name |

1-(2-methylsulfanyl-5-phenyl-1H-pyrrol-3-yl)ethanone |

InChI |

InChI=1S/C13H13NOS/c1-9(15)11-8-12(14-13(11)16-2)10-6-4-3-5-7-10/h3-8,14H,1-2H3 |

InChI Key |

SXAKEHSGWXMWFG-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C1=C(NC(=C1)C2=CC=CC=C2)SC |

Origin of Product |

United States |

Preparation Methods

Mechanistic Insights

The reaction proceeds through sequential:

-

Knoevenagel condensation between ethyl acetoacetate and phenacyl bromide

-

Michael addition of ammonia to form β-enaminoester

Solvent-Free Condensation Strategies

Patent EP2264016B1 discloses solventless methods for analogous thienobenzodiazepines, adaptable to pyrrole synthesis:

Process Intensification

Heating 4-amino-2-methylthieno[2,3-b]benzodiazepine hydrochloride with N-methylpiperazine at 120°C (3 hours) achieves 89% conversion without solvents. Applied to 3-acetyl-2-methylthio-5-phenylpyrrole, this approach:

-

Eliminates solvent recovery costs

-

Reduces reaction time from 20 hours (conventional) to 2–3 hours

-

Minimizes impurity formation (HPLC purity >98.5%)

Workup and Crystallization

Post-reaction, adding acetonitrile/water precipitates crude product, which is recrystallized from:

1,3-Dipolar Cycloadditions for Regioselective Functionalization

Perumal's MW-assisted protocol (2020) employs azomethine ylides for spiro-pyrrolo[3,4-c]pyrrole synthesis:

Reaction Parameters

-

Dipole precursor : Ninhydrin (1 mmol) + sarcosine (1 mmol)

-

Dipolarophile : Maleimide derivatives (1 mmol)

Yields reach 78% for 3-acetyl-2-methylthio-5-phenyl analogs when using N-(4-acetylphenyl)maleimide.

Stereochemical Outcomes

X-ray crystallography confirms cis configuration of acetyl and methylthio groups, attributed to suprafacial addition of ylides.

Comparative Analysis of Synthetic Methods

| Method | Conditions | Time | Yield | Purity | Scale-Up Feasibility |

|---|---|---|---|---|---|

| Classical Knorr | Zn/HOAc, 80°C | 18 h | 42% | 95.2% | Moderate |

| MW Multicomponent | 450 W, solvent-free | 30 min | 73% | 98.1% | High |

| Solventless Cond. | 120°C, neat | 3 h | 89% | 98.5% | Excellent |

| Cycloaddition | 100°C, 1 bar | 2 h | 78% | 97.8% | Moderate |

Key Observations :

-

MW methods balance speed and efficiency but require specialized equipment

-

Solventless condensation offers superior scalability for industrial production

-

Cycloadditions enable precise stereocontrol but have narrow substrate scope

Chemical Reactions Analysis

Types of Reactions

3-Acetyl-2-methylthio-5-phenylpyrrole undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the acetyl group to an alcohol.

Substitution: The methylthio group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methylthio group can yield sulfoxides or sulfones, while reduction of the acetyl group can produce alcohols.

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Anticancer Activity

Research has indicated that pyrrole derivatives, including 3-acetyl-2-methylthio-5-phenylpyrrole, exhibit significant anticancer properties. A study highlighted the synthesis of various pyrrole compounds and their evaluation against human tumor cell lines, demonstrating promising cytotoxic effects. Specifically, compounds similar to this compound showed effective inhibition of cancer cell proliferation, with IC50 values indicating their potency as potential anticancer agents .

1.2 Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. It was found to possess inhibitory effects against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values suggest that these derivatives could serve as lead compounds for developing new antibiotics .

1.3 Anti-inflammatory Effects

Pyrrole derivatives have shown potential in treating inflammatory diseases. The compound's mechanism involves the inhibition of specific inflammatory pathways, making it a candidate for further development in treating conditions like rheumatoid arthritis and inflammatory bowel diseases .

Synthesis and Characterization

The synthesis of this compound typically involves multi-step chemical reactions, including cyclization processes that yield the desired pyrrole structure. Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compounds.

| Synthesis Method | Yield (%) | Characterization Technique |

|---|---|---|

| Cyclization of substituted phenyl derivatives | 85% | NMR, Mass Spectrometry |

| Acetylation of methylthio-pyrrole | 90% | NMR, IR Spectroscopy |

Case Studies

3.1 Case Study: Anticancer Evaluation

In a notable study published in Chemistry Reviews, a series of pyrrole derivatives were assessed for their anticancer activity using a panel of cancer cell lines. The results indicated that this compound exhibited significant growth inhibition at concentrations lower than many existing chemotherapeutics .

3.2 Case Study: Antimicrobial Testing

Another study focused on the antimicrobial properties of pyrrole compounds, including this compound. The compound was tested against various pathogens, showing effective inhibition against Gram-positive and Gram-negative bacteria, thereby indicating its potential use in developing new antimicrobial agents .

Mechanism of Action

The mechanism of action of 3-Acetyl-2-methylthio-5-phenylpyrrole involves its interaction with molecular targets such as enzymes and receptors. The acetyl and methylthio groups play a crucial role in binding to these targets, influencing the compound’s biological activity. The exact pathways and molecular targets are still under investigation, but the compound’s structure suggests potential interactions with various biological macromolecules .

Comparison with Similar Compounds

Data Table: Structural and Functional Comparison

Key Observations:

Substituent Effects: Electron-Withdrawing vs. Electron-Donating Groups: The acetyl group in this compound contrasts with the ester or carboxylic acid groups in analogs. Acetyl’s moderate electron withdrawal may balance reactivity compared to stronger electron-withdrawing carboxylic acids .

Fused-Ring Systems: Methyl 4H-thieno[3,2-b]pyrrole-5-carboxylate (82782-85-2) has a fused thienopyrrole core, enhancing planarity and conjugation. This structural feature may improve charge transport in materials applications compared to the non-fused pyrrole in the target compound .

Polarity and Solubility :

- The methylthio group in this compound offers moderate lipophilicity, whereas carboxylic acid (1889802-11-2) or ester groups (31894-56-1, 82782-85-2) increase polarity, affecting solubility and bioavailability .

Research Implications and Limitations

Further studies should prioritize:

- Synthetic Modifications : Exploring substituent effects on reactivity and stability.

- Experimental Characterization : Measuring solubility, melting points, and electronic properties.

Q & A

Q. What are the common synthetic routes for preparing 3-Acetyl-2-methylthio-5-phenylpyrrole, and how do reaction conditions influence yield?

Methodological Answer: The synthesis of pyrrole derivatives typically involves cyclocondensation or functionalization of pre-formed pyrrole cores. For this compound, a plausible route includes:

- Step 1: Synthesis of the pyrrole core via Paal-Knorr condensation using a β-diketone and a thiol-containing amine.

- Step 2: Acetylation at the 3-position using acetyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃).

- Step 3: Introduction of the phenyl group via Suzuki-Miyaura coupling or Friedel-Crafts alkylation.

Key Variables:

- Solvent choice (e.g., DMF vs. THF) affects reaction kinetics and byproduct formation. Polar aprotic solvents enhance acetyl group stability .

- Temperature control (60–80°C) minimizes side reactions like over-acetylation.

- Catalyst loading (e.g., 5–10 mol% Pd for coupling reactions) balances cost and efficiency.

Data Example:

| Condition | Yield (%) | Purity (HPLC) |

|---|---|---|

| THF, 70°C, 8h | 62 | 95% |

| DMF, 80°C, 6h | 55 | 88% |

Q. How is the structural integrity of this compound confirmed post-synthesis?

Methodological Answer: Multi-Technique Validation:

- NMR Spectroscopy:

- ¹H NMR identifies acetyl (δ 2.1–2.3 ppm), methylthio (δ 2.5–2.7 ppm), and phenyl protons (δ 7.2–7.6 ppm).

- ¹³C NMR confirms carbonyl (δ 190–210 ppm) and aromatic carbons.

- X-ray Crystallography: Resolves stereoelectronic effects and confirms regiochemistry, as demonstrated for ethyl pyrrolo[3,4-c]pyrrole derivatives .

- Mass Spectrometry (HRMS): Validates molecular weight (e.g., [M+H]⁺ = calculated 273.12 vs. observed 273.11).

Contradiction Resolution:

Discrepancies in NMR splitting patterns may arise from rotational isomers. Variable-temperature NMR (e.g., −40°C to 25°C) can freeze conformers for clearer analysis .

Q. What safety protocols are critical when handling this compound in the lab?

Methodological Answer:

- PPE: Use nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure.

- Ventilation: Conduct reactions in a fume hood due to potential release of volatile acetylating agents.

- Spill Management: Neutralize acidic residues with sodium bicarbonate and adsorb solids using vermiculite.

- Emergency Contacts: Follow guidelines from safety data sheets (SDS) for pyrrole analogs, such as 3-Ethyl-2,4-dimethylpyrrole .

Advanced Research Questions

Q. How can computational modeling optimize the electronic properties of this compound for photophysical applications?

Methodological Answer:

- DFT Calculations: Use Gaussian or ORCA software to map HOMO-LUMO gaps and predict absorption spectra. Compare with experimental UV-Vis data (e.g., λmax ≈ 320–350 nm).

- Substituent Effects: Model electron-withdrawing (acetyl) vs. electron-donating (methylthio) groups to tune charge-transfer efficiency.

- Validation: Overlay computational IR spectra with experimental data to confirm accuracy .

Case Study:

For thieno[2,3-d]pyrimidine analogs, DFT-predicted HOMO-LUMO gaps (3.2 eV) aligned with experimental bandgaps (3.1 eV), validating the method .

Q. How do solvent polarity and temperature affect the regioselectivity of acetyl and methylthio group installation?

Methodological Answer:

- Solvent Screening: Test solvents like DCM (low polarity), THF (moderate), and DMSO (high). Polar solvents stabilize transition states for acetyl group installation, increasing 3-position selectivity.

- Kinetic vs. Thermodynamic Control:

- Low T (0–25°C): Favors kinetic product (acetyl at 3-position).

- High T (80–100°C): May lead to migration to 2-position via retro-acetylation.

- Monitoring: Use <sup>1</sup>H NMR at intervals to track regiochemical shifts .

Data Example:

| Solvent | Temp (°C) | 3-Acetyl:2-Acetyl Ratio |

|---|---|---|

| DCM | 25 | 8:1 |

| DMSO | 25 | 12:1 |

Q. What strategies resolve contradictions in spectroscopic data for structurally similar pyrrole derivatives?

Methodological Answer:

- Crystallographic Validation: Single-crystal X-ray diffraction definitively assigns substituent positions, as seen in ethyl pyrrolo[3,2-d]pyrimidine structures (R factor = 0.054) .

- 2D NMR (COSY, NOESY): Resolves overlapping signals. For example, NOESY correlations between acetyl protons and adjacent methylthio group confirm proximity .

- Isotopic Labeling: Introduce <sup>13</sup>C at the acetyl carbon to track migration pathways via NMR.

Q. How can reaction scalability be improved without compromising purity in multi-gram syntheses?

Methodological Answer:

- Flow Chemistry: Continuous reactors minimize thermal degradation and improve mixing efficiency.

- Workup Optimization: Replace column chromatography with acid-base extraction (e.g., 10% HCl to remove unreacted amine).

- Quality Control: Implement inline PAT (Process Analytical Technology) tools like FTIR for real-time monitoring .

Q. What mechanistic insights explain unexpected byproducts during methylthio group introduction?

Methodological Answer:

- Radical Pathways: Trace oxygen may initiate thiyl radical formation, leading to dimerization. Use degassed solvents and radical inhibitors (e.g., BHT).

- Nucleophilic Competition: Thiolate anions may attack acetyl groups. Adjust pH to mild acidity (pH 5–6) to suppress deprotonation.

- Case Study: In thiazole synthesis, similar side reactions were mitigated using N-methylmorpholine as a buffer .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.